Technical Guide: Physical & Spectroscopic Characterization of Cyclopentanone-2,2,5,5-d4
Technical Guide: Physical & Spectroscopic Characterization of Cyclopentanone-2,2,5,5-d4
[1][2]
CAS Number: 3997-89-5 Formula: C₅H₄D₄O Molecular Weight: 88.14 g/mol [1][2][3][4]
Executive Summary
Cyclopentanone-2,2,5,5-d4 is the isotopologue of cyclopentanone in which the four hydrogen atoms at the
This guide provides a comprehensive technical analysis of its physical properties, spectroscopic signatures, and synthesis protocols, designed for researchers requiring high-purity deuterated reagents.[1][2][3]
Thermodynamic & Physical Constants
The physical behavior of Cyclopentanone-2,2,5,5-d4 closely mirrors its proteo-analog (cyclopentanone), yet exhibits distinct deviations in mass-dependent properties such as density.[2][3]
Table 1: Comparative Physical Properties[1][2]
| Property | Cyclopentanone (Proteo) | Cyclopentanone-2,2,5,5-d4 | Technical Note |
| CAS Number | 120-92-3 | 3997-89-5 | |
| Molecular Weight | 84.12 g/mol | 88.14 g/mol | +4.02 Da mass shift (M+4) |
| Boiling Point | 130–131 °C | 130–131 °C | Negligible isotope effect on volatility.[1][2][3] |
| Melting Point | -51 °C | -51 °C | |
| Density (25 °C) | 0.949 g/mL | 0.996 g/mL | ~5% increase due to mass/volume ratio.[1][2] |
| Refractive Index ( | 1.4366 | 1.437 | Minimal electronic perturbation.[1][2][3] |
| Flash Point | 26 °C (Closed Cup) | ~26 °C | High Flammability Risk. |
| Isotopic Purity | N/A | ≥ 98 atom % D | Critical for quantitative NMR/MS.[1][2] |
Expert Insight: The density increase (0.996 vs 0.949 g/mL) is a primary method for rapid purity verification without expensive instrumentation.[3] A measured density significantly below 0.990 g/mL often indicates moisture contamination or incomplete deuteration.[1][2]
Spectroscopic Characterization
For the analytical chemist, the value of Cyclopentanone-2,2,5,5-d4 lies in its spectral differences from the parent compound.
Nuclear Magnetic Resonance (NMR)
The deuteration at the 2 and 5 positions simplifies the spin system, removing the complex second-order coupling typically seen in cyclopentanone.[3]
-
¹H NMR (Proton):
-
-Protons (2,5-position): Silent. The signal at
2.15 ppm (seen in parent) is absent.[2] -
-Protons (3,4-position): Appears as a singlet (broadened) or quintet at
~1.95 ppm.[2][3] The absence of coupling to the -protons collapses the multiplet structure, though residual H-D coupling may cause line broadening.[2]
-
-Protons (2,5-position): Silent. The signal at
-
¹³C NMR:
Infrared Spectroscopy (IR)
Isotopic substitution alters the reduced mass (
-
C-D Stretching: New bands appear in the 2100–2250 cm⁻¹ region (silent region for non-deuterated compounds).[1][3]
-
C=O Stretching: The carbonyl stretch (
) typically appears at 1740–1745 cm⁻¹ .[1][3] A slight shift (2–5 cm⁻¹) relative to the parent may be observed due to vibrational coupling changes, though less pronounced than the C-H to C-D shift.
Synthesis & Exchange Protocol
The synthesis relies on the thermodynamic acidity of the
Mechanism: Base-Catalyzed Keto-Enol Tautomerism
The reaction is driven by equilibrium.[1][2][3] Using a large excess of Deuterium Oxide (
Figure 1: Step-wise mechanism of base-catalyzed alpha-deuteration.
Experimental Protocol: High-Efficiency Exchange
Safety: Cyclopentanone is flammable.[1][2][3] Perform in a fume hood.
-
Reagents:
-
Procedure:
-
Mix: Combine cyclopentanone,
, and in a round-bottom flask. -
Reflux: Heat to mild reflux (approx. 105 °C bath temp) for 12–24 hours. Vigorous stirring is essential as the ketone and water are not fully miscible initially.[2][3]
-
Cool & Extract: Cool to room temperature. Saturate the aqueous layer with NaCl (to salt out the organic phase). Extract with diethyl ether (
mL).[2] -
Dry: Dry combined organics over
. -
Cycle 2 (Critical for >98% purity): Evaporate the solvent.[2] Repeat the reflux step with fresh
and . -
Final Purification: Distill the final oil (BP 130 °C).
-
Applications in Drug Discovery & Mechanistic Studies[2][4]
Primary Kinetic Isotope Effects (KIE)
Researchers use Cyclopentanone-2,2,5,5-d4 to determine if C-H bond breakage at the
-
Experiment: Compare reaction rates of the proteo-ketone (
) vs. the deutero-ketone ( ). -
Interpretation:
Metabolic Stability Profiling
In drug design, deuteration at metabolic "hotspots" (like
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213326, Cyclopentanone-2,2,5,5-d4.[1][2][3] Retrieved from [Link][3][4]
-
Jones, J. R. (1969). Kinetic isotope effects.[1][2][3][5][6] Part 6.—Ionization of 2-carbethoxycyclopentanone. Transactions of the Faraday Society.[2][6] Retrieved from [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms.[1][2][3] Chemical Reviews.[1][2][3][7] (Contextual grounding for KIE section).
Sources
- 1. Cyclopentanone-2,2,5,5-d4 | C5H8O | CID 16213326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanone, 2,5-dicyclopentylidene- | C15H20O | CID 282078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanone-d4 | C5H8O | CID 129695534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic isotope effects. Part 6.—Ionization of 2-carbethoxycyclopentanone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
